1-Octadecanamine, hydrochloride

Vue d'ensemble

Description

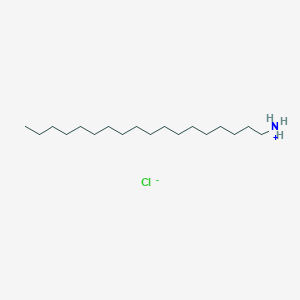

1-Octadecanamine, hydrochloride, also known as stearylamine hydrochloride, is an organic compound with the molecular formula C18H40ClN. It is a derivative of octadecanamine, where the amine group is protonated and paired with a chloride ion. This compound is typically found as a white crystalline powder and is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Octadecanamine, hydrochloride can be synthesized through the reaction of octadecanamine with hydrochloric acid. The process involves dissolving octadecanamine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is then cooled to precipitate the hydrochloride salt, which is filtered and dried .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of octadecanenitrile in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Neutralization Reactions

1-Octadecanamine hydrochloride undergoes neutralization with strong bases to regenerate the free amine. This reaction is critical for recovering the parent compound in synthetic workflows:

Key Data:

Alkylation and Quaternary Ammonium Salt Formation

The free amine (recovered via neutralization) participates in alkylation reactions. For example, reaction with ethylene oxide produces stearyl diethanolamine , a non-ionic surfactant:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:2 (amine:ethylene oxide) | |

| Temperature | 150–190°C | |

| Yield | 80% |

Ion Exchange and Complexation

The chloride ion in 1-octadecanamine hydrochloride can be displaced by other anions (e.g., nitrate, sulfate) in aqueous media. This property is exploited in corrosion inhibition and nanoparticle synthesis:

Applications:

-

Nanoparticle Synthesis: Acts as a stabilizer for metal oxide nanocrystals (e.g., ZnO, CuO) by forming coordination complexes .

-

Corrosion Inhibition: Adsorbs onto metal surfaces via electrostatic interactions, forming protective films .

Thermal Decomposition

At elevated temperatures (>200°C), 1-octadecanamine hydrochloride decomposes into volatile hydrocarbons and ammonia derivatives. This reactivity is leveraged in polymer processing:

Thermal Stability:

Biological Interactions

1-Octadecanamine hydrochloride forms ion pairs with anionic biomolecules, enhancing drug encapsulation efficiency. For example, it improves the stability of retinoic acid in lipid nanoparticles by neutralizing carboxylate groups .

Mechanism:

Applications De Recherche Scientifique

Industrial Applications

- Surfactant and Emulsifier

- Polymer Modifications

- Metalworking Fluids

- Mining Industry

- Photographic Industry

Research Applications

- Biological Studies

- Nanotechnology

- Biosensors

- Catalysis and Organic Synthesis

Case Studies

Mécanisme D'action

The mechanism of action of 1-octadecanamine, hydrochloride involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and facilitates the formation of micelles and other colloidal structures. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs and other therapeutic agents .

Comparaison Avec Des Composés Similaires

Hexadecyltrimethylammonium bromide: Another surfactant with similar applications but different molecular structure.

Didecyldimethylammonium chloride: Used as a disinfectant and surfactant with a shorter alkyl chain.

Uniqueness: 1-Octadecanamine, hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it particularly effective in forming stable emulsions and liposomes .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 1-Octadecanamine hydrochloride?

- Methodology : 1-Octadecanamine hydrochloride can be synthesized via catalytic hydrogenation of stearonitrile using a nickel catalyst. Post-reaction, the product is precipitated, treated with dilute hydrochloric acid, and neutralized with sodium hydroxide to isolate the free amine, which is then converted to the hydrochloride salt . Key parameters include temperature control during hydrogenation (typically 100–150°C) and stoichiometric ratios of reactants (e.g., stearic acid:ammonia:hydrogen = 1:0.13:0.22 by molar ratio) .

- Challenges : Catalyst removal and purification of the final product require careful filtration and recrystallization steps to avoid residual nickel contamination.

Q. Which analytical techniques are most reliable for characterizing 1-Octadecanamine hydrochloride?

- Methodology :

- Gas Chromatography (GC) : Use a non-polar column (e.g., HP-5MS) with a temperature gradient from 50°C to 300°C at 10°C/min. Retention indices (RI) for 1-Octadecanamine are reported as 2,150–2,200 .

- High-Performance Liquid Chromatography (HPLC) : Adapt methods from similar amine hydrochlorides (e.g., clonidine hydrochloride), using a C18 column, mobile phase of phosphate buffer-methanol (70:30), and UV detection at 207 nm .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) typically shows peaks at δ 0.88 (t, 3H, CH₃), 1.25 (m, 32H, CH₂), and 2.65 (t, 2H, NH₂) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

- Data Contradiction : reports a freezing point of 53.1°C, while lists a melting range of 39–45°C.

- Resolution Strategy :

- Perform differential scanning calorimetry (DSC) to determine the exact phase transition temperature under controlled heating rates.

- Cross-validate purity using elemental analysis (C, H, N) and compare with theoretical values (C: 79.93%, H: 13.83%, N: 4.66%) .

- Consider polymorphic forms or hydrate formation, which may explain variability in thermal data .

Q. What experimental design considerations are critical for stability studies of 1-Octadecanamine hydrochloride in solution?

- Methodology :

- Prepare stock solutions in anhydrous ethanol or deionized water (84 mg/L solubility) and store aliquots at -20°C to prevent hydrolysis .

- Monitor degradation via HPLC-UV or GC-MS at intervals (e.g., 0, 7, 14, 30 days). Assess stability indicators such as free amine content or HCl dissociation .

- Avoid repeated freeze-thaw cycles, which may induce crystallization or pH shifts .

Q. How can impurities in 1-Octadecanamine hydrochloride synthesis be identified and mitigated?

- Common Impurities : Residual stearonitrile, dimethylamine byproducts, or nickel catalyst residues .

- Analytical Mitigation :

- Use LC-MS/MS to detect trace impurities (<0.1%) with selective ion monitoring (SIM) for m/z 269.5 (parent ion) and related fragments .

- Implement post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) .

Q. What strategies optimize the use of 1-Octadecanamine hydrochloride in drug delivery systems (e.g., hydrogels)?

- Methodology :

- Incorporate the compound into hydrogels by blending with polymers like carbopol or chitosan. Adjust pH to 5.5–6.5 to maintain amine protonation and enhance solubility .

- Evaluate release kinetics using Franz diffusion cells and validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HaCaT cells) .

- Note: Solubility limitations (84 mg/L) may necessitate co-solvents (e.g., PEG-400) for higher loading .

Propriétés

IUPAC Name |

octadecylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-30-1 (Parent) | |

| Record name | Stearamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-08-0 | |

| Record name | Octadecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.